The synthesis of similar compounds often involves a multistep process. One common approach is the reaction of a substituted 2,6-dimethylphenyl acetic acid derivative with a substituted piperidine, typically using coupling reagents like HATU or EDC.HCl in the presence of a base like DIPEA or triethylamine [, , ].
For example, the synthesis of R116301, a potent neurokinin-1 receptor antagonist, involves a similar strategy [, ]. Another example is the preparation of a series of 2,4-pyrimidinediamine compounds, which, although structurally different, also involve the formation of an amide bond [].
X-ray crystallographic studies of analogous compounds provide insights into the preferred conformations and intermolecular interactions in the solid state [, ]. For instance, the crystal structure of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide reveals a dihedral angle of 69.8° between the benzene rings []. In other cases, hydrogen bonding interactions, often involving the amide group, play a crucial role in the crystal packing of these compounds [, ].
For example, R116301, a molecule with structural similarities, exerts its antagonist effect by competitively binding to the neurokinin-1 receptor, thereby inhibiting the binding of substance P [, ]. In another example, lidocaine and its analogues, which share the 2,6-dimethylphenyl acetamide core, exert their local anesthetic effect by blocking voltage-gated sodium channels, preventing the generation and propagation of nerve impulses [, , ].
These compounds are generally expected to be crystalline solids or oils at room temperature, depending on the nature of the substituents. They are likely to be soluble in organic solvents like DMSO and DMF, and their solubility in aqueous solutions might be influenced by the presence of ionizable groups. Spectroscopic techniques like NMR and IR spectroscopy can be used to characterize these compounds [, , ].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: